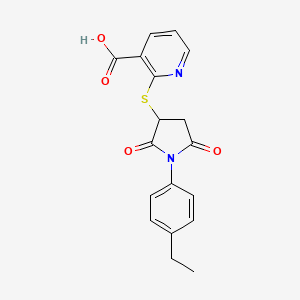

![molecular formula C17H14F2N4O4S B2474136 2,6-difluoro-N-[[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide CAS No. 903347-71-7](/img/structure/B2474136.png)

2,6-difluoro-N-[[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

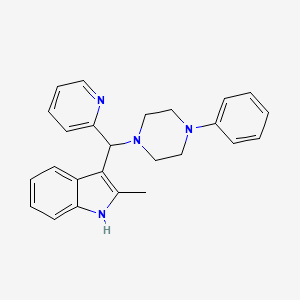

This compound is a complex organic molecule that contains several functional groups, including a furan ring, an oxadiazole ring, and a benzamide group . It is a product offered by Benchchem for research purposes.

Synthesis Analysis

The synthesis of this compound likely involves several steps, including the formation of the furan ring, the oxadiazole ring, and the attachment of the benzamide group. The furan ring could potentially be synthesized via a Paal-Knorr Furan Synthesis . The oxadiazole ring might be formed through a cyclization reaction . The benzamide group could be derived from 2,6-difluorobenzoic acid .Scientific Research Applications

FtsZ Allosteric Inhibition

The compound MLS001235900 has been investigated for its potential as an FtsZ allosteric inhibitor. FtsZ is a protein essential for bacterial cell division, making it an attractive target for antibacterial drug development. Studies have shown that MLS001235900 exhibits anti-Staphylococcus aureus activity due to fluorination. Specifically, the presence of fluorine atoms in the compound leads to its non-planarity, allowing it to more easily adopt the non-planar conformation found in co-crystallized complexes with FtsZ. Molecular docking studies highlight strong hydrophobic interactions between the difluoroaromatic ring of MLS001235900 and key residues within the allosteric pocket of FtsZ, including Val203, Val297, and Asn263. Additionally, hydrogen bonds with residues Val207, Leu209, and Asn263 play a critical role in its binding affinity .

Photophysical Properties

While not extensively studied, MLS001235900’s photophysical properties are of interest. Similar compounds, such as 2,6-difluoro-2,3’-bipyridine derivatives, have been synthesized and investigated for their electroluminescence properties. These ligands, when coordinated with iridium(III), contribute to the construction of luminescent materials. Further exploration of MLS001235900’s photophysical behavior could reveal its potential applications in optoelectronic devices .

Climate Change Adaptation

In a broader context, the application of science, technology, and innovation (STI) solutions plays a crucial role in climate change adaptation. Researchers have emphasized the importance of leveraging advanced technologies and innovative approaches to engage stakeholders, improve decision-making processes, and implement effective adaptation measures. While not directly tied to MLS001235900, this highlights the broader impact of STI solutions in addressing climate challenges .

Mechanism of Action

properties

IUPAC Name |

2,6-difluoro-N-[[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N4O4S/c18-11-4-1-5-12(19)15(11)16(25)21-8-14-22-23-17(27-14)28-9-13(24)20-7-10-3-2-6-26-10/h1-6H,7-9H2,(H,20,24)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNPLTHDPLJVNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCC2=NN=C(O2)SCC(=O)NCC3=CC=CO3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-[[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide](/img/structure/B2474053.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2474057.png)

![2-(4-(isopropylthio)phenyl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)ethanone](/img/structure/B2474058.png)

![(4-chlorophenyl)[4-(4-fluorophenyl)-1H-pyrrol-3-yl]methanone](/img/structure/B2474060.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2474067.png)

![2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2474068.png)

![N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2474071.png)

![N-(benzo[b]thiophen-5-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2474076.png)